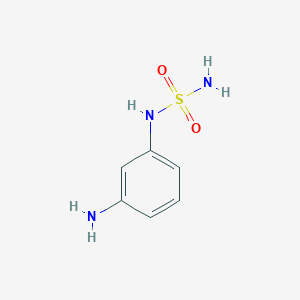

N-(3-aminophenyl)sulfamide

Description

The exact mass of the compound N-(3-aminophenyl)sulfamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-aminophenyl)sulfamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminophenyl)sulfamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(sulfamoylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-5-2-1-3-6(4-5)9-12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCZOYHASUCPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145878-34-8 | |

| Record name | N-(3-aminophenyl)aminosulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(3-aminophenyl)sulfamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminophenyl)sulfamide, also known as N-(3-aminophenyl)sulfuric diamide, is an organic compound belonging to the sulfonamide class. Sulfonamides are a well-established group of compounds with a broad range of applications in medicinal chemistry, most notably as antimicrobial agents. This technical guide provides a detailed overview of the known chemical properties of N-(3-aminophenyl)sulfamide, outlines general experimental protocols for its synthesis and characterization, and illustrates its presumed mechanism of action based on the established activities of the sulfonamide functional group.

Chemical Properties

While specific experimental data for N-(3-aminophenyl)sulfamide is not extensively reported in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.

Table 1: Chemical and Physical Properties of N-(3-aminophenyl)sulfamide

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂S | [1][2] |

| Molecular Weight | 187.22 g/mol | [1][2] |

| Appearance | Not explicitly reported; likely a solid at room temperature. | |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| Solubility | Data not available. Solubility in common organic solvents is expected. | |

| CAS Number | 145878-34-8 |

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

N-H stretching (amine): Two distinct bands are expected in the region of 3400-3200 cm⁻¹, characteristic of a primary amine.

-

N-H stretching (sulfonamide): A band in the region of 3300-3200 cm⁻¹ is anticipated.

-

S=O stretching (sulfonamide): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):

-

Aromatic protons: A complex multiplet pattern is expected in the aromatic region (typically δ 6.5-8.0 ppm).

-

Amine protons (-NH₂): A broad singlet is expected, the chemical shift of which can be solvent-dependent.

-

Sulfonamide proton (-SO₂NH-): A singlet is expected, which may also be broad and solvent-dependent.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of N-(3-aminophenyl)sulfamide is not described in the reviewed literature. However, a general and plausible synthetic route can be derived from standard methods for the preparation of sulfonamides. The most common approach involves the reaction of a sulfonyl chloride with an amine.

General Synthesis of N-Aryl Sulfonamides:

This protocol describes a representative procedure for the synthesis of an N-aryl sulfonamide from an arylamine and a sulfonyl chloride.

Materials:

-

m-Phenylenediamine

-

Sulfuryl chloride (SO₂Cl₂) or Chlorosulfonic acid (ClSO₃H)

-

Ammonia (aqueous or gaseous)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

-

Base (e.g., pyridine, triethylamine)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

Formation of the Sulfonyl Chloride (Conceptual): The synthesis would likely start from m-phenylenediamine. One of the amino groups would need to be protected (e.g., by acetylation) before reacting with a sulfonating agent like chlorosulfonic acid to install the sulfonyl chloride group. Subsequent deprotection would be necessary. A more direct, though potentially less selective, approach could involve the direct reaction with a sulfonamide-forming reagent.

-

Sulfonamide Formation (General Protocol): a. Dissolve the appropriate arylsulfonyl chloride (e.g., 3-aminobenzenesulfonyl chloride, if available) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution in an ice bath (0 °C). c. Add a suitable base (e.g., pyridine or triethylamine, typically 1.1 to 1.5 equivalents) to the solution to act as an acid scavenger. d. To this cooled solution, add a solution or stream of ammonia to introduce the second amino group of the sulfamide. e. Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. f. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Purification: a. Quench the reaction by the slow addition of water or dilute hydrochloric acid. b. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally, brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product. e. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure N-(3-aminophenyl)sulfamide.

Characterization: The purified product should be characterized by standard analytical techniques, including:

-

Melting point determination.

-

¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the chemical structure.

-

Mass spectrometry to confirm the molecular weight.

Potential Biological Activity and Signaling Pathways

Sulfonamide-based drugs are well-known for their antimicrobial properties. The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS)[6][7]. This enzyme is crucial for the synthesis of folic acid in bacteria, an essential nutrient for DNA and protein synthesis. By blocking this pathway, sulfonamides prevent bacterial growth and replication. It is highly probable that N-(3-aminophenyl)sulfamide, if biologically active as an antimicrobial, would follow this established mechanism.

While specific studies on the biological activity of N-(3-aminophenyl)sulfamide are limited, some research on novel sulfamides has explored their potential as anticonvulsant agents[8].

Visualizations

Caption: A generalized experimental workflow for the synthesis and characterization of N-(3-aminophenyl)sulfamide.

Caption: The proposed mechanism of action for N-(3-aminophenyl)sulfamide as a competitive inhibitor of bacterial folic acid synthesis.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. Novel sulfamides and sulfamates derived from amino esters: Synthetic studies and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-aminophenyl)sulfuric diamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-aminophenyl)sulfuric diamide, also known as N-(3-Aminophenyl)sulfamide, is a chemical compound with the molecular formula C6H9N3O2S.[1][2][3] While specific, in-depth experimental and biological data for this particular molecule is limited in publicly accessible literature, this guide provides a comprehensive overview based on its chemical structure and the well-established properties of the broader classes of sulfonamides and diamides. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating available information and extrapolating potential characteristics and applications based on related compounds.

Chemical Structure and Properties

N-(3-aminophenyl)sulfuric diamide belongs to the class of organic compounds known as arylsulfonamides. Its structure features a sulfuric diamide group attached to a 3-aminophenyl ring.

Table 1: Physicochemical Properties of N-(3-aminophenyl)sulfuric diamide

| Property | Value | Source |

| Molecular Formula | C6H9N3O2S | [1][2][3] |

| Molecular Weight | 187.22 g/mol | [1][2][3] |

| CAS Number | 145878-34-8 | |

| Alternative Names | N-(3-Aminophenyl)sulfamide | [1][2][3] |

Potential Synthesis Pathways

While a specific, detailed experimental protocol for the synthesis of N-(3-aminophenyl)sulfuric diamide has not been identified in the surveyed literature, a general synthetic approach can be proposed based on established methods for the synthesis of sulfonamides. A common method involves the reaction of a sulfonyl chloride with an amine.

A plausible synthetic route could involve the reaction of 3-nitrobenzenesulfonyl chloride with ammonia to form the corresponding sulfonamide, followed by the reduction of the nitro group to an amine.

General Experimental Protocol Outline:

-

Sulfonamide Formation: 3-Nitrobenzenesulfonyl chloride would be dissolved in a suitable aprotic solvent. An excess of ammonia, either as a gas or in solution, would be added slowly at a controlled temperature. The reaction mixture would be stirred for a specified period. Upon completion, the product would be isolated by filtration and purified, for example, by recrystallization.

-

Nitro Group Reduction: The synthesized 3-nitrobenzenesulfonamide would be dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalyst, such as palladium on carbon, would be added, and the mixture would be subjected to hydrogenation. Alternatively, a metal-acid system like tin and hydrochloric acid could be used. After the reduction is complete, the catalyst would be filtered off, and the product, N-(3-aminophenyl)sulfuric diamide, would be isolated and purified.

Potential Biological Activity and Signaling Pathways

Specific biological activity and mechanism of action studies for N-(3-aminophenyl)sulfuric diamide are not available in the current literature. However, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents. Sulfonamides are recognized for their antimicrobial, diuretic, anticonvulsant, and anti-inflammatory properties.

The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts the production of essential nucleic acids and amino acids, leading to bacteriostasis.

Given its structure, N-(3-aminophenyl)sulfuric diamide could potentially exhibit similar inhibitory activity against DHPS or interact with other biological targets associated with the sulfonamide class. However, without specific experimental data, this remains speculative.

Conclusion and Future Directions

N-(3-aminophenyl)sulfuric diamide is a molecule of interest due to its core sulfonamide structure, a key feature in many established therapeutic agents. While there is a significant lack of specific experimental and biological data for this compound in the public domain, this guide provides a foundational understanding based on its chemical class.

Future research should focus on:

-

The development and publication of a detailed, validated synthesis protocol.

-

Comprehensive characterization of its physicochemical properties, including spectral analyses (¹H-NMR, ¹³C-NMR, IR, and MS).

-

In vitro and in vivo screening to determine its biological activity profile, including antimicrobial efficacy and potential effects on other cellular pathways.

-

Elucidation of its specific mechanism(s) of action to identify potential therapeutic targets.

Such studies are essential to unlock the full potential of N-(3-aminophenyl)sulfuric diamide and to determine its viability as a candidate for drug development.

References

Characterization of Compounds with the Molecular Formula C6H9N3O2S: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of representative compounds possessing the molecular formula C6H9N3O2S. The document focuses on their chemical properties, synthesis, biological activities, and mechanisms of action, with a particular emphasis on compounds with relevance to drug discovery and development. The information is structured to be a practical resource for researchers in medicinal chemistry, pharmacology, and related fields.

Introduction to C6H9N3O2S Isomers

The molecular formula C6H9N3O2S represents a diverse range of chemical structures with varied physicochemical properties and biological activities. This guide will focus on three key representative compounds that highlight the chemical diversity and potential applications of this molecular formula:

-

4-Hydrazinebenzenesulfonamide: A sulfonamide derivative that serves as a crucial intermediate in the synthesis of pharmaceuticals and exhibits intrinsic biological activity as a carbonic anhydrase inhibitor.

-

2-Amino-4,6-dimethoxypyrimidine: A pyrimidine derivative primarily utilized as a key building block in the synthesis of sulfonylurea herbicides. Its structural motif is also explored in medicinal chemistry for the development of various therapeutic agents.

-

6-Amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione (6-Amino-1,3-dimethyluracil): A uracil derivative that is a versatile starting material for the synthesis of a wide array of fused heterocyclic systems with potential applications in oncology and infectious diseases.

Compound Profiles

4-Hydrazinebenzenesulfonamide

4-Hydrazinebenzenesulfonamide is a key synthetic intermediate, notably in the production of the selective COX-2 inhibitor, Celecoxib. Beyond its role in synthesis, this compound and its derivatives have demonstrated significant biological activity, particularly as inhibitors of carbonic anhydrases.

Chemical Structure:

-

IUPAC Name: 4-hydrazinylbenzenesulfonamide

-

CAS Number: 17852-52-7 (hydrochloride salt)

-

Molecular Weight: 187.22 g/mol

Quantitative Biological Data:

While specific cytotoxicity data for the parent compound is limited, derivatives of 4-hydrazinylbenzenesulfonamide have shown potent activity. For instance, certain derivatives have demonstrated significant cytotoxicity against various human tumor cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer)[1]. The primary mechanism of its anticancer potential is linked to the inhibition of carbonic anhydrases, particularly the tumor-associated isoform CAIX.

| Compound/Derivative | Target/Cell Line | Activity (IC50/Ki) | Reference |

| Benzofuran-based derivative | CA IX/XII | 12–28 nM (IC50) | [1] |

| Derivative | hCAII | 0.12 µM (IC50) | [1] |

| Derivative | MCF-7 | 0.00246 µg/mL (IC50) | [1] |

Mechanism of Action: Carbonic Anhydrase IX Inhibition

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in many types of cancer and is associated with tumor hypoxia and acidosis. CAIX plays a crucial role in pH regulation, promoting cancer cell survival and proliferation in the acidic tumor microenvironment. Inhibition of CAIX can lead to an increase in intracellular acidosis, ultimately triggering apoptosis in cancer cells. 4-Hydrazinebenzenesulfonamide and its derivatives, as sulfonamides, are known to bind to the zinc ion in the active site of carbonic anhydrases, inhibiting their enzymatic activity.

Signaling Pathway Diagram: Hypoxia-Induced CAIX Expression and Action

Caption: Hypoxia-induced CAIX expression and its role in pH regulation.

2-Amino-4,6-dimethoxypyrimidine

2-Amino-4,6-dimethoxypyrimidine is a significant intermediate in the agrochemical industry, particularly for the synthesis of sulfonylurea herbicides. While its direct biological activity is not extensively documented, the 2-aminopyrimidine scaffold is a common feature in many biologically active molecules.

Chemical Structure:

-

IUPAC Name: 4,6-dimethoxypyrimidin-2-amine

-

CAS Number: 36315-01-2

-

Molecular Weight: 155.15 g/mol

Quantitative Biological Data:

Direct quantitative biological data for 2-amino-4,6-dimethoxypyrimidine is scarce in publicly available literature. However, derivatives of 2-aminopyrimidines have been synthesized and evaluated for their anticancer properties.

| Compound/Derivative | Target/Cell Line | Activity (IC50) | Reference |

| Ursolic acid derivative 7b | MCF-7 | 0.48 ± 0.11 µM | [2] |

| Ursolic acid derivative 7b | HeLa | 0.74 ± 0.13 µM | [2] |

| 2-Amino-4,6-diphenylnicotinonitrile 3 | MDA-MB-231 | 1.81 ± 0.1 µM | [3] |

| 2-Amino-4,6-diphenylnicotinonitrile 3 | MCF-7 | 2.85 ± 0.1 µM | [3] |

Mechanism of Action of Derivatives: EGFR/BRAF Pathway Inhibition

Many 2-aminopyrimidine derivatives exert their anticancer effects by inhibiting key signaling kinases. The Epidermal Growth Factor Receptor (EGFR) and the downstream BRAF kinase are critical components of the MAPK/ERK pathway, which regulates cell proliferation, survival, and differentiation. Mutations in this pathway are common in many cancers, leading to uncontrolled cell growth. Certain 2-aminopyrimidine derivatives have been shown to inhibit these kinases, thereby blocking the aberrant signaling cascade.

Signaling Pathway Diagram: EGFR-BRAF-MEK-ERK Pathway

Caption: Simplified EGFR-BRAF signaling pathway and points of inhibition.

6-Amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

Also known as 6-amino-1,3-dimethyluracil, this compound is a versatile building block for the synthesis of various fused heterocyclic compounds, including pyrido[2,3-d]pyrimidines and pyrimido[4,5-b]quinolines, which have shown promising biological activities.

Chemical Structure:

-

IUPAC Name: 6-amino-1,3-dimethylpyrimidine-2,4-dione

-

CAS Number: 6642-31-5

-

Molecular Weight: 155.15 g/mol

Quantitative Biological Data:

While direct biological data for the parent compound is limited, its derivatives have been extensively studied for their therapeutic potential.

| Compound/Derivative | Target/Cell Line/Organism | Activity (IC50) | Reference |

| Pyrazolo-pyrimido[4,5-d]pyrimidine 5l | Micrococcus luteus biofilm | 1.8 - 8.2 µg/mL | [4] |

| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Antiviral activity | 2.3 µM | [5] |

| Pyridodipyrimidine derivative 19j | A-549 (lung cancer) | 1.1 µM | [6] |

| Pyridodipyrimidine derivative 19j | Panc-1 (pancreatic cancer) | <1.1 µM | [6] |

Mechanism of Action of Derivatives: Antimicrobial and Anticancer Effects

Derivatives of 6-amino-1,3-dimethyluracil exhibit a range of biological activities. As antimicrobial agents, some derivatives have been shown to inhibit bacterial biofilm formation. Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. The mechanism of biofilm inhibition can involve the disruption of quorum sensing pathways or the inhibition of enzymes essential for biofilm matrix production. As anticancer agents, derivatives can interfere with DNA synthesis, induce apoptosis, and inhibit critical signaling pathways, such as the EGFR pathway.

Logical Relationship Diagram: From 6-Amino-1,3-dimethyluracil to Bioactive Derivatives

Caption: Synthetic pathways from 6-amino-1,3-dimethyluracil to bioactive compounds.

Experimental Protocols

General Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides

This protocol describes a general method for the synthesis of derivatives of 4-hydrazinebenzenesulfonamide.

Materials:

-

Appropriate ketone (e.g., acetophenone and its derivatives)

-

4-Hydrazinebenzenesulfonamide hydrochloride

-

Sodium acetate

-

Ethanol

-

N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve the ketone (9 mmol), 4-hydrazinebenzenesulfonamide hydrochloride (9 mmol), and sodium acetate (9 mmol) in 20 mL of ethanol.

-

Heat the reaction mixture in a microwave oven at 78°C and 150 W for 60 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a methanol:chloroform (4.5:0.5) solvent system.

-

After completion, remove the ethanol under vacuum.

-

Filter the resulting solid, dry it, and recrystallize from ethanol or a mixture of H2O:DMF (1:4) to obtain the purified product[7].

Synthesis of 2-Amino-4,6-dimethoxypyrimidine

This protocol outlines a common industrial synthesis method for 2-amino-4,6-dimethoxypyrimidine.

Materials:

-

Malononitrile

-

Methanol

-

Toluene

-

Dry HCl gas

-

Sodium bicarbonate

-

50% Cyanamide solution

-

Activated charcoal

Procedure:

-

Charge a glass-lined reactor with methanol, toluene, and malononitrile at room temperature with constant stirring.

-

Pass dry HCl gas through the reaction mixture at a temperature between 0°C and 20°C.

-

After constant stirring and filtration, 3-amino-3-methoxy-N-2-cyano-2-propenimidate is obtained.

-

Inoculate this intermediate into a solution of water, sodium bicarbonate, and 50% cyanamide, maintained at 0°C to 5°C.

-

Heat, stir, and filter the reaction mass to produce a slurry.

-

React the slurry with toluene and reflux to obtain a clear solution.

-

Cool the clear solution to 55°C to 63°C and add activated charcoal to remove impurities.

-

Filter the mixture and transfer the filtrate to another vessel for cooling to room temperature, which results in the crystallization of the final product, 2-amino-4,6-dimethoxypyrimidine[8].

Carbonic Anhydrase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.

Materials:

-

Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)

-

Test compounds (dissolved in DMSO or water)

-

Assay buffer (e.g., Tris-HCl)

-

CO2-saturated water

-

pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare stock solutions of the test compounds (inhibitors) at a concentration of 0.1 mM in distilled-deionized water or DMSO.

-

Perform serial dilutions of the stock solutions to obtain a range of inhibitor concentrations.

-

Pre-incubate the enzyme and inhibitor solutions together at room temperature for a specified time (e.g., 6 hours) to allow for the formation of the enzyme-inhibitor complex.

-

The assay is performed using a stopped-flow instrument to measure the CA-catalyzed CO2 hydration activity.

-

The enzymatic reaction is initiated by mixing the enzyme-inhibitor solution with CO2-saturated water.

-

Monitor the change in pH over time by measuring the absorbance of the pH indicator.

-

Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations.

-

Determine the inhibition constants (Ki) by non-linear least-squares methods using appropriate software and the Cheng-Prusoff equation[9].

Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol provides a general method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow Diagram: Cytotoxicity Screening

Caption: A typical workflow for determining the cytotoxicity of compounds.

Conclusion

The molecular formula C6H9N3O2S encompasses a variety of compounds with significant applications in both industry and medicine. While some, like 2-amino-4,6-dimethoxypyrimidine, are primarily valued as synthetic intermediates, others, such as 4-hydrazinebenzenesulfonamide and derivatives of 6-amino-1,3-dimethyluracil, demonstrate potent and specific biological activities. This guide has provided an in-depth look at the chemical characteristics, synthesis, and biological profiles of these representative molecules. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and innovation in this area of chemical science.

References

- 1. 4-hydrazinylbenzenesulfonamide Hydrochloride | 17852-52-7 | Benchchem [benchchem.com]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Understanding bacterial biofilms: From definition to treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - Diagram showing the contribution of KRAS and BRAF to the EGFR pathway. - Public Library of Science - Figshare [plos.figshare.com]

- 7. Signals, Regulatory Networks, and Materials That Build and Break Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Hydrazinylbenzenesulfonamide Hydrochloride [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Dawn of a New Era in Medicine: A Technical Guide to the Discovery and History of Aminophenyl Sulfamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the seminal discovery and historical development of aminophenyl sulfamides, the first class of synthetic antibacterial agents. We delve into the foundational experiments that led to the identification of Prontosil and its active metabolite, sulfanilamide, revolutionizing the treatment of bacterial infections. This document details the core chemical syntheses, the mechanism of action, and the early quantitative data on the antibacterial efficacy of these groundbreaking compounds. Experimental protocols from the era are described, and key pathways and workflows are visualized to offer a comprehensive technical overview for today's researchers and drug development professionals.

Introduction: A World Before Antibiotics

Prior to the 1930s, the medical community had limited options for treating systemic bacterial infections, with mortality rates for diseases like pneumonia and puerperal fever remaining alarmingly high. The prevailing belief was that any chemical potent enough to kill bacteria within the body would also be fatally toxic to the host. This paradigm began to shift with the pioneering work of German bacteriologist and pathologist Gerhard Domagk at the I.G. Farbenindustrie (Bayer) laboratories.[1][2] His research, rooted in the principles of chemotherapy championed by Paul Ehrlich, focused on screening synthetic dyes for their potential to selectively target pathogenic microorganisms.[2][3]

The Discovery of Prontosil: A Paradigm Shift

In the early 1930s, as part of a systematic investigation into the antibacterial properties of azo dyes, Domagk and his team, including chemists Fritz Mietzsch and Joseph Klarer, synthesized a red dye named Prontosil rubrum.[4][5] While Prontosil showed little to no effect against bacteria in vitro, Domagk's persistence in using in vivo models proved to be a pivotal decision.[6][7]

In a landmark experiment in 1932, mice infected with a lethal dose of Streptococcus pyogenes were treated with Prontosil. The results were astounding: all the treated mice survived, while the untreated control group succumbed to the infection.[7][8] This marked the first demonstration of a synthetic compound's ability to cure a systemic bacterial infection. Domagk's findings were formally published in 1935, a delay likely due to the desire to secure patents and conduct further investigations.[4][9] The groundbreaking discovery earned Gerhard Domagk the 1939 Nobel Prize in Physiology or Medicine.[8][10][11]

Early In Vivo Efficacy of Prontosil

Domagk's 1935 publication detailed the remarkable protective effect of Prontosil in mice infected with hemolytic streptococci. The results from these early experiments are summarized in the table below.

| Experiment | Treatment Group | Infection | Dosage | Outcome | Reference |

| Mouse Protection Test | 12 mice | Streptococcus pyogenes | Large dose of Prontosil via stomach tube | All 12 survived | [7] |

| Mouse Protection Test | 14 mice (control) | Streptococcus pyogenes | None | All 14 died within a few days | [7] |

From Prodrug to Active Agent: The Unveiling of Sulfanilamide

The observation that Prontosil was active in vivo but not in vitro puzzled researchers. In 1935, a team at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Federico Nitti, and Daniel Bovet, made a crucial breakthrough.[12] They demonstrated that Prontosil was metabolized in the body to a simpler, colorless compound: para-aminobenzenesulfonamide, which became known as sulfanilamide.[6][12] Sulfanilamide had been first synthesized by the Austrian chemist Paul Gelmo in 1908 as part of his doctoral research and was used in the dye industry.[7][12]

The French team showed that sulfanilamide was the true active agent responsible for the antibacterial effects of Prontosil and, critically, that it was active against bacteria both in vivo and in vitro.[6][12] This discovery was a turning point, as it revealed the underlying chemical structure responsible for the therapeutic effect and opened the door for the synthesis of numerous derivatives.

Mechanism of Action: Targeting Folic Acid Synthesis

The antibacterial action of sulfanilamide and its derivatives is a classic example of competitive inhibition. These compounds are structurally similar to para-aminobenzoic acid (PABA), an essential nutrient for many bacteria.[12] Bacteria utilize PABA in the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital coenzyme in the synthesis of nucleic acids and certain amino acids.[13]

Aminophenyl sulfamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), blocking the incorporation of PABA into the folic acid pathway.[13] This disruption of folic acid synthesis ultimately inhibits bacterial growth and replication, leading to a bacteriostatic effect.[6] Human cells are not affected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.

Early Aminophenyl Sulfamide Derivatives: Expanding the Arsenal

The discovery of sulfanilamide as the active pharmacophore spurred a wave of research to synthesize and evaluate new derivatives with improved efficacy, broader spectrum of activity, and better safety profiles. Among the most significant early derivatives were sulfapyridine and sulfathiazole.

Sulfapyridine (M&B 693)

Synthesized in 1937 by Lionel Whitby at the British firm May & Baker Ltd., sulfapyridine (2-(p-aminobenzenesulfonamido)pyridine) demonstrated potent activity against pneumococcal infections.[14] Clinical trials in 1938 showed a dramatic reduction in mortality from lobar pneumonia.[14]

Sulfathiazole

Introduced shortly after sulfapyridine, sulfathiazole was found to be even more active against a range of bacteria. Its synthesis was reported in 1939 by Fosbinder and Walter.

Quantitative Antibacterial Data of Early Sulfonamides

The following tables summarize some of the early quantitative data on the efficacy of these pioneering antibacterial agents.

Table 1: In Vivo Efficacy of Prontosil and Sulfanilamide in Puerperal Sepsis (Colebrook & Kenny, 1936)

| Treatment Group | Number of Patients | Deaths | Mortality Rate | Reference |

| Prontosil | 38 | 3 | 8% | [15] |

| Control (Previous Cases) | 38 | 10 | 26.3% | [15] |

| Prontosil (Further Trial) | 26 | 0 | 0% | [15] |

Table 2: Efficacy of Sulfapyridine in Lobar Pneumonia (Evans & Gaisford, 1938)

| Treatment Group | Number of Patients | Mortality Rate | Reference |

| Sulfapyridine (M&B 693) | 100 | 8% | [16] |

| Historical Control | - | ~27% | [16] |

Table 3: Comparative In Vitro Bacteriostatic Activity of Early Sulfonamides

| Compound | Organism | Bacteriostatic Concentration (mg/100cc) | Reference |

| Sulfanilamide | Streptococcus pyogenes | 10 | [17] |

| Sulfapyridine | Pneumococcus Type I | 0.5 | [18] |

| Sulfathiazole | Staphylococcus aureus | 1 | [19] |

Experimental Protocols

This section details the methodologies for key experiments from the era, providing insight into the techniques used by the pioneering researchers.

Synthesis of Sulfanilamide

The synthesis of sulfanilamide typically involved a multi-step process starting from acetanilide to protect the amino group.

Protocol for the Synthesis of Sulfanilamide from Acetanilide:

-

Chlorosulfonation of Acetanilide: Acetanilide is reacted with an excess of chlorosulfonic acid. The reaction is typically performed at a low temperature initially and then gently warmed to complete the reaction. The mixture is then poured onto ice to precipitate the product, p-acetamidobenzenesulfonyl chloride.

-

Amination of p-Acetamidobenzenesulfonyl Chloride: The crude p-acetamidobenzenesulfonyl chloride is then treated with an excess of aqueous ammonia. The reaction mixture is heated to form p-acetamidobenzenesulfonamide.

-

Hydrolysis of p-Acetamidobenzenesulfonamide: The acetyl group is removed by acid hydrolysis. The p-acetamidobenzenesulfonamide is boiled with dilute hydrochloric acid. Upon cooling and neutralization, sulfanilamide crystallizes out and can be purified by recrystallization.

Synthesis of Sulfapyridine

The synthesis of sulfapyridine involves the condensation of 2-aminopyridine with p-acetylaminobenzenesulfonyl chloride, followed by hydrolysis.[20][21][22]

Protocol for the Synthesis of Sulfapyridine:

-

Condensation: 2-Aminopyridine is reacted with p-acetylaminobenzenesulfonyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

-

Hydrolysis: The resulting N-acetylsulfapyridine is then hydrolyzed with sodium hydroxide to remove the acetyl protecting group, yielding sulfapyridine.

In Vivo Antibacterial Activity Assay (Mouse Protection Test)

The mouse protection test was the standard in vivo assay used by Domagk and subsequent researchers to evaluate the efficacy of sulfonamides.

Protocol for the Mouse Protection Test:

-

Infection: A group of mice is infected with a standardized lethal dose of a bacterial culture, typically administered intraperitoneally.

-

Treatment: A subset of the infected mice is treated with the test compound at various doses and schedules (e.g., oral gavage or subcutaneous injection). A control group of infected mice receives no treatment.

-

Observation: The mice are observed over a period of several days, and the number of survivors in the treated and control groups is recorded. The efficacy of the compound is determined by the survival rate of the treated mice compared to the control group.

Determination of Sulfanilamide in Blood and Urine (Fuller's Method)

The development of a quantitative method to measure sulfanilamide levels in biological fluids was crucial for pharmacokinetic studies. A. T. Fuller developed a colorimetric method in 1937.

Protocol for Fuller's Method:

-

Protein Precipitation: Proteins in the blood or urine sample are precipitated with trichloroacetic acid.

-

Diazotization: The free amino group of sulfanilamide in the protein-free filtrate is diazotized with sodium nitrite in an acidic solution.

-

Coupling: The resulting diazonium salt is then coupled with a coupling agent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride, to form a stable, colored azo dye.

-

Colorimetric Measurement: The intensity of the color, which is proportional to the concentration of sulfanilamide, is measured using a colorimeter.

The Legacy of Aminophenyl Sulfamides

The discovery of aminophenyl sulfamides was a watershed moment in the history of medicine. It shattered the long-held belief that systemic bacterial infections were untreatable with chemical agents and ushered in the age of antimicrobial chemotherapy. The "sulfa craze" that followed led to the rapid development of numerous derivatives and saved countless lives during World War II.[12]

While the widespread use of sulfonamides has declined with the advent of more potent and less toxic antibiotics like penicillin, they remain important drugs for the treatment of certain infections and have served as lead compounds for the development of other classes of drugs, including diuretics and antidiabetic agents. The story of the aminophenyl sulfamides is a testament to the power of systematic scientific investigation and the profound impact of chemistry on human health. The tragic "Elixir Sulfanilamide" incident of 1937, where a toxic solvent was used in a liquid formulation of sulfanilamide, led to over 100 deaths and was a major impetus for the passage of the 1938 Federal Food, Drug, and Cosmetic Act in the United States, which mandated pre-market safety testing for new drugs.[19][23][24]

Conclusion

The discovery of aminophenyl sulfamides, beginning with Prontosil and its active metabolite sulfanilamide, represents a monumental achievement in the field of medicinal chemistry. This technical guide has provided a detailed overview of the history, mechanism of action, and early development of these first-in-class synthetic antibacterial agents. By revisiting the original experimental protocols and quantitative data, we gain a deeper appreciation for the scientific rigor and serendipity that led to this medical revolution. The principles established during the development of sulfonamides continue to influence modern drug discovery and development.

References

- 1. OBSERVATIONS UPON THE EXPERIMENTAL AND CLINICAL USE OF SULPHANILAMIDE IN THE TREATMENT OF CERTAIN INFECTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gerhard Domagk | Nobel Prize, Sulfa Drugs & Bacteriology | Britannica [britannica.com]

- 3. hekint.org [hekint.org]

- 4. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 5. researchopenworld.com [researchopenworld.com]

- 6. Interrogation de Seconde Licence 2000-2001 [lcfi.ulg.ac.be]

- 7. Chemical & Engineering News: Top Pharmaceuticals: Prontosil [pubsapp.acs.org]

- 8. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 9. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 10. nobelprize.org [nobelprize.org]

- 11. nobelprize.org [nobelprize.org]

- 12. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 15. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfanilamide - MOTM - JMol version [chm.bris.ac.uk]

- 17. QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acpjournals.org [acpjournals.org]

- 19. QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sulfapyridine synthesis - chemicalbook [chemicalbook.com]

- 21. Sulfapyridine | 144-83-2 [chemicalbook.com]

- 22. CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material - Google Patents [patents.google.com]

- 23. fda.gov [fda.gov]

- 24. ptcbtestprep.com [ptcbtestprep.com]

Lack of Specific Theoretical Studies on N-(3-aminophenyl)sulfamide

This report will, therefore, provide a comprehensive guide on the hypothetical theoretical study of N-(3-aminophenyl)sulfamide, based on established methodologies applied to other similar sulfonamide compounds. This will serve as a roadmap for researchers and drug development professionals on how such a study could be designed and executed.

Hypothetical Theoretical Investigation of N-(3-aminophenyl)sulfamide: A Methodological Guide

This section outlines a potential workflow for a theoretical investigation of N-(3-aminophenyl)sulfamide, drawing from common practices in computational chemistry for analogous sulfonamides.[5][6][7][8][9]

Molecular Geometry Optimization and Vibrational Analysis

The first step in a theoretical study is to determine the most stable 3D conformation of the molecule.

Experimental Protocols:

-

Computational Method: Density Functional Theory (DFT) is a widely used method for such calculations.[5][6][7]

-

Functional and Basis Set: A common choice would be the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.[5][9]

-

Software: Gaussian, GAMESS, or similar quantum chemistry software packages are typically used.[8]

-

Procedure:

-

The initial structure of N-(3-aminophenyl)sulfamide is drawn using a molecular editor and subjected to a preliminary geometry optimization using a lower-level theory (e.g., PM6).

-

The optimized structure is then used as the starting point for the higher-level DFT calculation.

-

A vibrational frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra if available.

-

Electronic Properties and Reactivity Descriptors

Understanding the electronic structure is crucial for predicting the molecule's reactivity and potential interactions.

Experimental Protocols:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap is a key indicator of chemical stability.[8]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Spectroscopic Studies (Simulated)

Theoretical calculations can predict various spectra, which can aid in the interpretation of experimental data.

Experimental Protocols:

-

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are used to simulate the electronic absorption spectrum and predict the wavelengths of maximum absorption (λmax).

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly employed to calculate the 1H and 13C NMR chemical shifts.

Molecular Docking

To explore the potential biological activity, molecular docking simulations can be performed. Given that sulfonamides are known to target enzymes like carbonic anhydrase and dihydropteroate synthase, these would be logical targets.[10][11]

Experimental Protocols:

-

Preparation of the Receptor: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and ligands are typically removed, and hydrogen atoms are added.

-

Preparation of the Ligand: The theoretically optimized structure of N-(3-aminophenyl)sulfamide is prepared for docking, which may include adding charges and defining rotatable bonds.

-

Docking Simulation: Software such as AutoDock or Glide is used to predict the binding pose and affinity of N-(3-aminophenyl)sulfamide within the active site of the target protein.

-

Analysis: The results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Data Presentation

The following tables present hypothetical quantitative data that would be generated from the theoretical studies described above.

Table 1: Calculated Thermodynamic and Electronic Properties of N-(3-aminophenyl)sulfamide

| Parameter | Value |

| Optimized Energy (Hartree) | -855.123456 |

| Dipole Moment (Debye) | 3.45 |

| E_HOMO (eV) | -5.89 |

| E_LUMO (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 4.66 |

| Electronegativity (χ) | 3.56 |

| Chemical Hardness (η) | 2.33 |

| Global Softness (S) | 0.43 |

Table 2: Predicted Spectroscopic Data for N-(3-aminophenyl)sulfamide

| Spectrum | Predicted Values |

| UV-Vis (λmax, nm) | 285, 240 |

| Key ¹H NMR Shifts (ppm) | 7.2-7.8 (aromatic), 5.5 (NH2), 4.2 (SO2NH2) |

| Key ¹³C NMR Shifts (ppm) | 145 (C-S), 130-110 (aromatic), 148 (C-N) |

Table 3: Hypothetical Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase II | -7.8 | His94, His96, Thr199 |

| Dihydropteroate Synthase | -8.2 | Arg257, Lys221, Ser222 |

Visualization of Workflows and Concepts

Below are diagrams created using the DOT language to visualize the workflows and relationships described.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijnrd.org [ijnrd.org]

- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Sulfonamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a cornerstone in medicinal chemistry, underpinning the therapeutic effects of a wide array of drugs. Since their initial discovery as antibacterial agents, sulfonamide derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the core biological activities of sulfonamide derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular pathways and experimental workflows.

Anticancer Activity of Sulfonamide Derivatives

Sulfonamide-based compounds have emerged as a significant class of anticancer agents, exerting their effects through various mechanisms of action. These include the inhibition of key enzymes involved in tumor progression, disruption of cell cycle regulation, and induction of apoptosis.

Mechanisms of Anticancer Action

The anticancer properties of sulfonamide derivatives are often attributed to their ability to target specific molecular pathways crucial for cancer cell survival and proliferation. Key mechanisms include:

-

Carbonic Anhydrase (CA) Inhibition: Tumor-associated CA isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. Sulfonamide derivatives are potent inhibitors of these enzymes.

-

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme involved in inflammation and is often upregulated in various cancers, contributing to tumor growth and angiogenesis. Certain sulfonamide derivatives, such as celecoxib, are selective COX-2 inhibitors.

-

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition: HIF-1α is a key transcription factor that is stabilized under hypoxic conditions, prevalent in solid tumors. It regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. Some sulfonamides have been shown to inhibit the HIF-1α pathway.

-

Other Mechanisms: Various other mechanisms contribute to the anticancer effects of sulfonamides, including disruption of microtubule assembly, cell cycle arrest, and inhibition of kinases and other enzymes vital for cancer progression.[1][2][3]

Quantitative Data: Anticancer Activity

The anticancer potency of sulfonamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzenesulfonamides | MDA-MB-468 (Breast) | < 30 | [1] |

| MCF-7 (Breast) | < 128 | [1] | |

| HeLa (Cervical) | < 360 | [1] | |

| Thiophene Sulfonamide | HeLa (Cervical) | 7.2 ± 1.12 | [4] |

| MDA-MB-231 (Breast) | 4.62 ± 0.13 | [4] | |

| MCF-7 (Breast) | 7.13 ± 0.13 | [4] | |

| Pyrazole Sulfonamides | HCT-116 (Colon) | 0.1451 - 0.3792 | [5] |

| MCF-7 (Breast) | 0.0977 - 0.4620 | [5] | |

| HepG2 (Liver) | 0.1163 - 0.4660 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1]

Materials:

-

96-well microplates

-

Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Sulfonamide derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10⁵ cells/mL in a final volume of 100 µL per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the sulfonamide derivatives. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a further 72 hours under the same conditions.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plates for 1-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Figure 1: Workflow for the MTT cytotoxicity assay.

Antibacterial Activity of Sulfonamide Derivatives

The discovery of sulfonamides as the first class of synthetic antibacterial agents marked a turning point in medicine. They remain clinically relevant for the treatment of various bacterial infections.

Mechanism of Antibacterial Action

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. Folic acid is a vital cofactor for the synthesis of nucleic acids and certain amino acids. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), thereby blocking the folic acid synthesis pathway and inhibiting bacterial growth and replication.[6][7][8] This mechanism is selective for bacteria as humans obtain folic acid from their diet.

Figure 2: Inhibition of bacterial folic acid synthesis by sulfonamides.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of sulfonamides is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Imidazole/Benzimidazole Sulfonamides | Staphylococcus epidermidis | 50 - 400 | [9] |

| Bacillus subtilis | 50 - 100 | [9] | |

| Pseudomonas aeruginosa | 200 - 300 | [9] | |

| Novel Sulfonamides | Escherichia coli | 50 - 250 | [10] |

| Bacillus subtilis | 250 | [10] | |

| Bacillus licheniformis | 100 | [10] | |

| Phenyl-substituted Sulfonamides | Staphylococcus aureus | 64 - 512 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sulfonamide derivatives

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the sulfonamide derivative and make serial twofold dilutions in CAMHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the sulfonamide derivative that completely inhibits visible bacterial growth, as detected by the unaided eye.

Antiviral Activity of Sulfonamide Derivatives

The structural diversity of sulfonamides has led to the discovery of derivatives with significant antiviral activity against a range of viruses, including human immunodeficiency virus (HIV) and various respiratory viruses.[12][13]

Mechanisms of Antiviral Action

The antiviral mechanisms of sulfonamides are diverse and virus-specific:

-

HIV Protease Inhibition: Some sulfonamides, like amprenavir and darunavir, are potent inhibitors of HIV protease, an enzyme essential for the maturation of infectious virions.

-

Reverse Transcriptase Inhibition: Certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) incorporate a sulfonamide moiety.

-

Entry Inhibition: Some sulfonamide derivatives act as chemokine receptor antagonists, preventing the entry of HIV into host cells.

-

Inhibition of Other Viral Enzymes and Processes: Sulfonamides have also been shown to inhibit other viral enzymes and replication steps for various viruses.[14][15]

Quantitative Data: Antiviral Activity

The antiviral activity of sulfonamides is often expressed as the half-maximal effective concentration (EC₅₀), the concentration of the drug that inhibits 50% of viral replication.

| Compound Class | Virus | EC₅₀ (µM) | Reference |

| N-heterocyclic Sulfonamides | Encephalomyocarditis virus (EMCV) | 18.3 - 22.0 | [14][15] |

| Adenovirus type 5 (AdV5) | 7.5 | [14] | |

| Human parainfluenza virus 3 (HPIV-3) | 1.5 | [14] | |

| Pyrimidoquinoline Sulfonamides | Avian influenza virus (H9N2) | 0.001 mg/mL | [15] |

| Infectious bronchitis virus (IBV) | 0.01 mg/mL | [15] | |

| Dioxoisoindoline Sulfonamides | Dengue virus (DENV2) protease | 48.2 - 121.9 | [14] |

Enzyme Inhibition by Sulfonamide Derivatives

The ability of the sulfonamide group to bind to the active sites of various enzymes is a key feature of their biological activity.

Carbonic Anhydrase Inhibition

Sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.

Mechanism of Inhibition: The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the CA enzyme, mimicking the transition state of the natural substrate, carbon dioxide. This strong interaction leads to potent inhibition of the enzyme's catalytic activity.

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory potency of sulfonamides against CAs is measured by their inhibition constant (Kᵢ).

| Compound Class | CA Isoform | Kᵢ (nM) | Reference |

| Aromatic/Heterocyclic Sulfonamides | hCA I | 68.4 - 458.1 | [16] |

| hCA II | 3.3 - 866.7 | [16][17] | |

| hCA IX | 6.1 - 568.8 | [17] | |

| hCA XII | 55.4 - 113.2 | [16] | |

| Pyrazole/Pyridazine Sulfonamides | hCA II | 3.3 | [17] |

| hCA IX | 6.1 | [17] | |

| Benzenesulfonamides | hCA I | 49 - >10,000 | [18] |

| hCA II | 2.4 - 4515 | [18] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method for measuring CA inhibition is a colorimetric assay based on the esterase activity of the enzyme.

Materials:

-

96-well microplate

-

Carbonic anhydrase enzyme

-

Assay buffer

-

Ester substrate (e.g., p-nitrophenyl acetate)

-

Sulfonamide inhibitors

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a working solution of the CA enzyme. Prepare serial dilutions of the sulfonamide inhibitors.

-

Reaction Setup: In a 96-well plate, add the assay buffer, CA enzyme solution, and the sulfonamide inhibitor at various concentrations. Include an enzyme control (no inhibitor) and a blank (no enzyme).

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the ester substrate to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 30-60 minutes) at room temperature. The esterase activity of CA cleaves the substrate, releasing a colored product (p-nitrophenol).

-

Data Analysis: Calculate the rate of the reaction (change in absorbance over time) for each inhibitor concentration. Determine the percentage of inhibition relative to the enzyme control. The Kᵢ value can be calculated using appropriate enzyme kinetic models.

Cyclooxygenase-2 (COX-2) Inhibition

Certain sulfonamide derivatives are selective inhibitors of COX-2, an enzyme involved in inflammation and pain.

Mechanism of Inhibition: The sulfonamide moiety of these inhibitors fits into a side pocket of the COX-2 active site, which is not present in the COX-1 isoform, leading to selective inhibition.

Quantitative Data: COX-2 Inhibition

The inhibitory activity of sulfonamides against COX-2 is determined by their IC₅₀ values.

| Compound Class | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Dihydropyrazole Sulfonamides | 0.08 - 0.33 | - | - | [7][19] |

| Diarylpyrazole Sulfonamides | 0.52 - 22.25 | - | 10.73 | [7][19] |

| Pyrazole-based Sulfonamides | 0.28 - 6.32 | - | 5.41 - 172.32 | [2] |

| Arylidene Sulfonamides | 0.150 - 0.308 | - | - | [2] |

Experimental Protocol: COX-2 Inhibition Assay

A common method to screen for COX-2 inhibitors is a fluorometric or colorimetric assay.

Materials:

-

96-well plate (opaque for fluorometric assays)

-

Recombinant human COX-2 enzyme

-

Assay buffer

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Fluorometric or colorimetric probe

-

Sulfonamide inhibitors

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, and the probe in the assay buffer.

-

Inhibitor Addition: Add the sulfonamide inhibitors at various concentrations to the wells of the plate. Include an enzyme control (no inhibitor) and a background control (no enzyme).

-

Enzyme Addition: Add the COX-2 enzyme solution to the appropriate wells.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for time-dependent inhibition.

-

Reaction Initiation: Start the reaction by adding arachidonic acid to all wells.

-

Signal Detection: Immediately measure the fluorescence or absorbance in a kinetic mode for 5-10 minutes.

-

Data Analysis: Calculate the reaction rate for each inhibitor concentration and determine the percentage of inhibition. The IC₅₀ value is then calculated from the dose-response curve.

Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives is a well-established area of organic chemistry, with several reliable methods available.

General Synthetic Pathway

The most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[12][20][21][22]

References

- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. mdpi.com [mdpi.com]

- 13. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. frontiersrj.com [frontiersrj.com]

- 22. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(3-aminophenyl)sulfamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminophenyl)sulfamide is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. As a sulfonamide derivative, it holds potential for applications in the design of novel therapeutic agents. This document provides a detailed protocol for the laboratory-scale synthesis of N-(3-aminophenyl)sulfamide, intended for research and development purposes. The described methodology is based on established principles of sulfonamide chemistry.

Chemical Profile

| Compound Name | N-(3-aminophenyl)sulfamide |

| Alternate Names | N-(3-Aminophenyl)sulfuric diamide |

| Molecular Formula | C₆H₉N₃O₂S |

| Molecular Weight | 187.22 g/mol |

| CAS Number | [Not readily available] |

| General Class | Arylsulfonamide |

| Anticipated Physical Form | Solid |

Synthetic Approach

The synthesis of N-(3-aminophenyl)sulfamide can be achieved through the reaction of m-phenylenediamine with sulfamoyl chloride. A key consideration in this synthesis is the selective mono-sulfonylation of m-phenylenediamine, which possesses two nucleophilic amino groups. To favor the formation of the desired mono-substituted product, an excess of the diamine starting material is employed relative to the sulfamoylating agent. The reaction is conducted in a suitable aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| m-Phenylenediamine | C₆H₈N₂ | 108.14 | 20.0 | 2.16 g | Should be purified if discolored. |

| Sulfamoyl chloride | ClH₂NO₂S | 115.53 | 10.0 | 1.16 g | Highly reactive and moisture-sensitive. |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 12.0 | 1.67 mL | Anhydrous grade. Acts as an HCl scavenger. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL | Anhydrous grade. Reaction solvent. |

| Saturated NaHCO₃(aq) | NaHCO₃ | 84.01 | - | 100 mL | For workup. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | q.s. | For drying the organic phase. |

| Ethyl acetate | C₄H₈O₂ | 88.11 | - | As needed | For recrystallization. |

| Hexane | C₆H₁₄ | 86.18 | - | As needed | For recrystallization. |

Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add m-phenylenediamine (2.16 g, 20.0 mmol) and anhydrous dichloromethane (50 mL).

-

Cool the resulting solution to 0 °C using an ice bath and begin stirring.

-

Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

-

-

Addition of Sulfamoyl Chloride:

-

Dissolve sulfamoyl chloride (1.16 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in the dropping funnel.

-

Add the sulfamoyl chloride solution dropwise to the stirred solution of m-phenylenediamine over a period of 30-45 minutes, maintaining the temperature at 0 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

-

Workup and Isolation:

-

Upon completion of the reaction, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to obtain N-(3-aminophenyl)sulfamide as a solid.

-

Filter the purified solid using a Büchner funnel, wash with a small amount of cold hexane, and dry under vacuum.

-

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Sulfamoyl chloride is corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

m-Phenylenediamine is toxic and an irritant. Avoid inhalation and skin contact.

Data Presentation

Table 1: Theoretical Product Yield and Purity

| Parameter | Value | Notes |

| Theoretical Yield | 1.87 g | Based on sulfamoyl chloride as the limiting reagent. |

| Expected Yield | 60-75% | Actual yield may vary depending on reaction conditions and purification efficiency. |

| Appearance | Off-white to pale yellow solid | |

| Purity | >95% (after recrystallization) | To be confirmed by analytical methods such as NMR, HPLC, or Mass Spectrometry. |

| Melting Point | To be determined | A sharp melting point range is indicative of high purity. |

Visualizations

Synthesis Workflow

Caption: Workflow diagram for the synthesis of N-(3-aminophenyl)sulfamide.

Reaction Scheme

Caption: Chemical reaction for the synthesis of N-(3-aminophenyl)sulfamide.

Application Notes and Protocols: N-(3-aminophenyl)sulfamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of N-(3-aminophenyl)sulfamide, a versatile scaffold in drug discovery. This document details its role in the development of various therapeutic agents, particularly as an inhibitor of key biological targets. Included are summaries of biological activity, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows.

Introduction

N-(3-aminophenyl)sulfamide is a key building block in medicinal chemistry, recognized for its utility as a pharmacophore in designing enzyme inhibitors. The presence of a sulfamide group and an aniline moiety provides opportunities for diverse chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. This scaffold has been particularly explored in the development of anticancer agents and inhibitors of enzymes such as carbonic anhydrases and protein kinases.

Key Applications in Medicinal Chemistry

The N-(3-aminophenyl)sulfamide scaffold has been successfully employed in the design of inhibitors for several important drug targets.

Anticancer Agents

Derivatives of N-(3-aminophenyl)sulfamide have shown significant promise as anticancer agents. One notable example is the development of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, which have demonstrated potent activity against various cancer cell lines, including those resistant to standard therapies.

Mechanism of Action:

These compounds can induce cell death through multiple pathways, including the induction of apoptosis and autophagy. A key mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways. Furthermore, these derivatives can inhibit cancer cell migration by modulating the transforming growth factor-beta (TGF-β) signaling pathway, a critical pathway in cancer metastasis.